molecular formula C20H18ClN3O3 B2822040 ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 250713-77-0

ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2822040
CAS No.: 250713-77-0
M. Wt: 383.83
InChI Key: DAYPJOAJCKJOCW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate (molecular weight: 418.28) is a substituted pyrrole derivative featuring a 4-chloroaniline moiety and a phenyl group at the 4-position of the pyrrole core. The compound’s electronic and steric properties are influenced by the electron-withdrawing chloro substituent and the aromatic phenyl group, which may modulate its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-19(25)17-16(13-6-4-3-5-7-13)12-22-18(17)24-20(26)23-15-10-8-14(21)9-11-15/h3-12,22H,2H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYPJOAJCKJOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring: Starting from a suitable precursor such as ethyl acetoacetate, the pyrrole ring can be constructed via a Paal-Knorr synthesis, involving the reaction with an amine under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-Chloroanilino Carbonyl Moiety: This step involves the reaction of the intermediate with 4-chloroaniline and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its potential in creating novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The 4-chloroanilino moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Compound Name Molecular Weight Key Substituents Notable Features Reference(s)
Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate (Target) 418.28 Phenyl (C4), 4-chloroanilino (C2) Hybrid carbamate-ester structure; potential for hydrogen bonding via NH groups
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate 438.30 4-Chlorophenyl (C1), methyl (C2) Additional chloro substituent enhances lipophilicity; ketone group at C5
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate 415.92 Benzyl (C2), 4-chlorophenylpropyl (C3) Non-pyrrole core; ester and alkyl chain dominate solubility and flexibility
N-(4-Chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide 380.83 Chromeno-isoxazole core, 4-chloroanilino Rigid polycyclic framework; reduced solubility due to planar aromatic systems

Physicochemical and Electronic Properties

  • Solubility: The target compound’s phenyl group at C4 and ethyl ester may enhance solubility in organic solvents compared to the more lipophilic 4-chlorophenyl analogue . In contrast, the chromeno-isoxazole derivative exhibits lower solubility due to its fused aromatic system .
  • Melting Points: Chloro substituents generally increase melting points via improved molecular packing. The target compound (melting point unlisted in evidence) is expected to have a higher melting point than non-chlorinated analogues but lower than the dichlorinated variant (438.30 g/mol) reported in .
  • Fukui Function Analysis: The carbamate NH and pyrrole NH groups are probable nucleophilic sites, while the ester carbonyl may act as an electrophilic center .

Biological Activity

Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate, with the CAS number 250713-77-0, is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological properties, synthesis methods, and relevant studies highlighting its efficacy.

  • Molecular Formula : C20_{20}H18_{18}ClN3_3O3_3
  • Molecular Weight : 383.83 g/mol
  • Predicted Boiling Point : 537.4 ± 50.0 °C
  • Density : 1.371 ± 0.06 g/cm³
  • pKa : 13.52 ± 0.70

These properties suggest a stable compound with potential for various biological interactions due to its functional groups.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl pyrrole derivatives with 4-chloroaniline under controlled conditions. The reaction pathway generally includes:

  • Formation of an isocyanate intermediate.
  • Nucleophilic attack by the pyrrole derivative.
  • Subsequent purification and characterization through techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds, similar to this compound, exhibit significant anticancer activity. For instance, compounds containing a pyrrole structure have been shown to inhibit the growth of various cancer cell lines through mechanisms involving:

  • Inhibition of Tyrosine Kinases : Certain derivatives have been designed as tyrosine kinase inhibitors, which play a crucial role in cancer cell proliferation and survival .
  • Interaction with Growth Factor Receptors : Compounds were found to form stable complexes with ATP-binding domains of receptors like EGFR and VEGFR2, leading to reduced tumor growth in vivo .

Case Studies

  • In Vitro Studies : A study demonstrated that a closely related pyrrole derivative inhibited colon cancer cell lines (HCT-116, SW-620) with a GI50 value ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .
  • In Vivo Studies : The same derivative showed effectiveness in reducing tumor size in rat models of chemically induced colon cancer, suggesting a promising avenue for further drug development .

The proposed mechanism of action for this compound includes:

  • Membrane Interaction : Studies indicate that these compounds can intercalate into lipid bilayers, altering membrane dynamics and potentially disrupting cancer cell integrity .
  • Reactive Oxygen Species (ROS) Generation: Some derivatives have been reported to induce oxidative stress in cancer cells, leading to apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InhibitionTyrosine kinase inhibition
Membrane InteractionAlteration of lipid bilayer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via substitution reactions involving ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate and 4-chlorophenyl isocyanate. Key steps include:

  • Acylation : Reacting the amino group with 4-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the pure product.
  • Optimization : Yield (60–75%) depends on temperature control (0–5°C during acylation) and reagent stoichiometry (1:1.2 molar ratio of amine to isocyanate) .
    • Data Table :
ReagentSolventCatalystYield (%)
4-Chlorophenyl isocyanateDCMEt₃N60–75

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the pyrrole backbone, ester group (δ ~4.2 ppm for CH₂CH₃), and 4-chloroanilino moiety (aromatic protons at δ ~7.3–7.5 ppm) .
  • IR : Stretches at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (urea C=O), and ~1540 cm⁻¹ (N–H bend) .
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 5.83 Å, b = 12.38 Å, c = 13.57 Å. Hydrogen bonding between urea N–H and ester carbonyl stabilizes the lattice .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound's bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 hours. Compare with controls to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and predicting reactivity?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., urea bond formation). This predicts optimal solvents (low dielectric constants improve acylation efficiency) .
  • Molecular Dynamics (MD) : Simulate crystal packing to preempt polymorph formation. For example, MD simulations align with experimental XRD data, showing hydrogen-bonded dimerization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to verify compound integrity. Impurities >2% can skew IC₅₀ by 10–30% .
  • Assay Standardization : Normalize cell viability assays using Z’-factor (>0.5 indicates robust protocols). For example, inconsistent MTT results may arise from variable cell seeding densities .

Q. How can substituent effects on bioactivity be systematically studied?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with halogens (F, Br) or methyl groups at the 4-chlorophenyl position. Test in parallel using high-throughput screening (HTS) .

  • Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, replacing 4-Cl with 4-F may enhance solubility (logP reduction by ~0.5) without compromising potency .

    • Data Table :
Substituent (R)logPIC₅₀ (EGFR, µM)
4-Cl3.28.5
4-F2.79.1
4-CH₃3.512.3

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